5-(o-Tolyl)furan-2-carboxylic acid
Overview
Description
5-(o-Tolyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H10O3. It is a derivative of furan, a heterocyclic organic compound, and features a carboxylic acid group attached to the furan ring. The presence of the o-tolyl group (a benzene ring with a methyl group at the ortho position) adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)furan-2-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(o-Tolyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds.
Scientific Research Applications
5-(o-Tolyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The furan ring and o-tolyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
5-Hydroxymethylfurfural: A furan derivative used as a platform chemical for various industrial applications.
Uniqueness: 5-(o-Tolyl)furan-2-carboxylic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specialized synthetic applications and research.
Properties
IUPAC Name |
5-(2-methylphenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMXDXBNMHKBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409194 | |
Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80174-04-5 | |
Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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